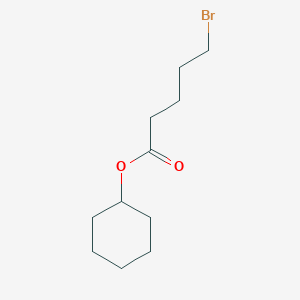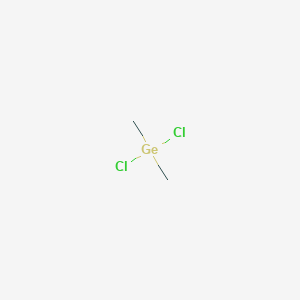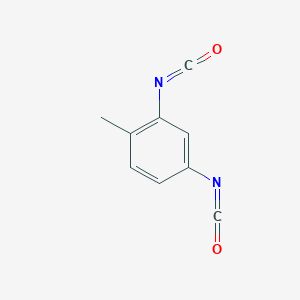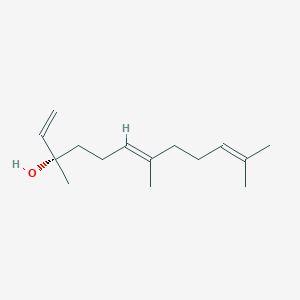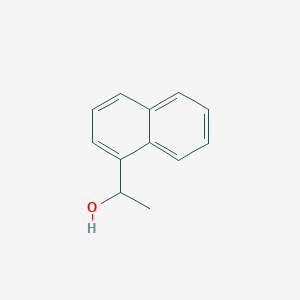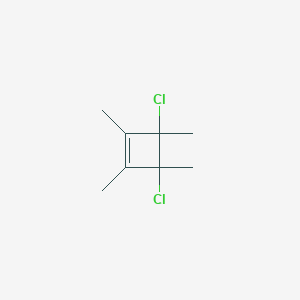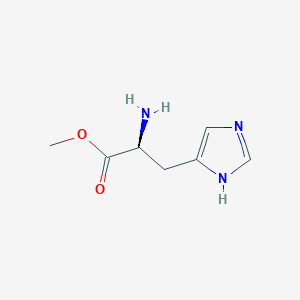
Strontium oxide
Vue d'ensemble
Description
Strontium oxide, also known as strontia, is a colorless cubic crystalline compound . It forms when strontium reacts with oxygen . It’s a strongly basic oxide and forms elemental strontium when heated with aluminum in a vacuum .
Synthesis Analysis
Strontium oxide nanoparticles have been synthesized using eco-friendly and sustainable approaches from biogenic sources . This method is an emerging trend due to the limitations of physicochemical approaches, which include extreme experimental conditions, highly complex instruments, and the use of hazardous chemicals .
Molecular Structure Analysis
Strontium oxide exists in a cubic crystal lattice structure . Both strontium and oxygen have d2sp3 hybridization, i.e., octahedral coordination geometry . In the lattice structure of strontium oxide, each Sr+2 ion is surrounded by six oxygen atoms, and each O-2 ion is surrounded by six Sr+2 ions .
Chemical Reactions Analysis
Strontium oxide is formed when strontium reacts with oxygen . Burning strontium in air results in a mixture of strontium oxide and strontium nitride . It also forms from the decomposition of strontium carbonate SrCO3 .
Physical And Chemical Properties Analysis
Strontium oxide is a grayish-white porous mass with a cubic crystalline structure . It has a refractive index of 1.810 and vaporizes above 3000°C . It reacts with water, forming strontium hydroxide, Sr(OH)2, with the evolution of heat . It’s miscible with fused caustic potash, slightly soluble in alcohol, and insoluble in acetone and ether .
Applications De Recherche Scientifique
Medicine and Dentistry
Strontium-based nanoparticles, including Strontium Oxide, have gained interest in the field of medicine and dentistry due to their similar properties with calcium . They are used in bone regeneration and growth stimulation, and have the ability to stimulate calcium signaling . Strontium Oxide has also been shown to promote bone growth and is being researched for use in the treatment of osteoporosis .
Drug Delivery and Immunotherapy
Strontium Oxide nanoparticles are used in targeted drug delivery and can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent . They can control the insulin release and thus regulate the pathophysiology of diabetes .
Environmental Sciences
Strontium Oxide nanoparticles exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in wastewater treatment .
Catalysts
Strontium Oxide is used as a catalyst in the production of hydrogen from steam .
Battery Technology
Strontium Oxide is used as a solid electrolyte in the development of solid oxide fuel cells . It is also used to design devices for lithium-ion battery electrodes .
Sensor Technology
Strontium Oxide nanoparticles are used as gas sensors to sense several toxic gases . They are also used in the design of transistors and doped semiconductors .
Safety and Hazards
Orientations Futures
Recently, strontium oxide nanoparticles have gained attention due to their potential features and promising applications . The physicochemical approaches for their synthesis possess many limitations, and hence, an eco-friendly and sustainable approach from biogenic sources is an emerging trend . These nanoparticles have potential applications in medicine, environmental sciences, and electronic devices .
Mécanisme D'action
Target of Action
Strontium oxide (SrO) is a compound that primarily targets bone tissue . It is known to interact with osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . Strontium oxide’s interaction with these cells plays a crucial role in its mechanism of action .
Mode of Action
Strontium oxide’s mode of action is unique and dual-faceted. It increases the deposition of new bone by osteoblasts and simultaneously reduces the resorption of bone by osteoclasts . This dual action helps in maintaining the balance between bone formation and resorption, which is critical for bone health .
Biochemical Pathways
It is known that strontium can stimulate the cn-nfatc signaling pathway in osteoblasts This pathway is involved in the regulation of bone formation
Pharmacokinetics
Strontium-based nanoparticles have been used in targeted drug delivery, suggesting that they may have favorable adme properties .
Result of Action
The result of strontium oxide’s action is the promotion of bone health. By stimulating bone formation and inhibiting bone resorption, strontium oxide can help manage conditions like osteoporosis . Additionally, strontium oxide nanoparticles have shown antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater .
Action Environment
The action of strontium oxide can be influenced by various environmental factors. For instance, the synthesis method can affect the properties of strontium oxide nanoparticles, which in turn can influence their biological activity . Additionally, strontium oxide’s action can be influenced by its physical environment. For example, strontium oxide nanoparticles have been shown to exhibit enhanced photocatalytic activity under visible light, which can be utilized for the treatment of industrial wastewater .
Propriétés
IUPAC Name |
strontium;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Sr/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATRAKWUXMZMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OSr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium oxide | |
CAS RN |
1314-11-0 | |
| Record name | Strontium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STRONTIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RA22280P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of strontium oxide?
A1: Strontium oxide has the molecular formula SrO. Its molecular weight is 103.62 g/mol.
Q2: What is the crystal structure of strontium oxide?
A2: Strontium oxide typically exhibits a face-centered cubic (fcc) crystal structure. This structure has been confirmed by X-ray diffraction studies. []
Q3: What spectroscopic techniques are used to characterize strontium oxide?
A3: Various spectroscopic techniques are employed to characterize strontium oxide, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and size. [, , , ]
- Fourier transform infrared spectroscopy (FTIR): Provides information on the chemical bonds, specifically the Sr-O bond. [, , , ]
- Scanning electron microscopy (SEM): Reveals the morphology and size of the nanoparticles. [, , , ]
- UV-Visible spectroscopy: Used to study the optical properties and determine the band gap energy. [, ]
Q4: Is strontium oxide stable at high temperatures?
A4: Strontium oxide demonstrates good thermal stability. It has been successfully used in applications requiring high temperatures, such as thermionic cathodes, which operate at temperatures up to 1380 K (approximately 1107 °C). []
Q5: How does strontium oxide interact with platinum at high temperatures?
A5: When strontium oxide is heated on a platinum surface at high temperatures, it partially decomposes into strontium (Sr) atoms and strontium oxide (SrO) molecules in the gaseous phase. This vaporization behavior has been studied using techniques like the Langmuir method and mass spectrometry. [, ]
Q6: Does strontium oxide exhibit catalytic activity?
A6: Yes, strontium oxide has been shown to exhibit catalytic properties in various reactions. For example, it has been explored as a heterogeneous catalyst in the transesterification of waste oils to produce biodiesel. []
Q7: Are there other catalytic applications of strontium oxide?
A8: Yes, strontium oxide nanoparticles embedded in chitosan have shown significant catalytic activity in the synthesis of 2-hydrazono [, , ]thiadiazole derivatives. This nanocomposite exhibits high efficiency, promoting the reaction under milder conditions and offering reusability. []
Q8: Have computational methods been used to study strontium oxide?
A9: Yes, density functional theory (DFT) has been employed to investigate the properties of strontium oxide functionalized graphene nanoflakes for enhanced photocatalytic activity. []
Q9: What insights have DFT calculations provided about strontium oxide functionalized graphene?
A10: DFT calculations suggest that increasing the degree of strontium oxide functionalization on graphene nanoflakes leads to a reduction in the HOMO-LUMO energy gap. This modification in electronic structure enhances the light-harvesting efficiency and impacts the exciton binding energy, making these materials promising for photocatalytic applications. []
Q10: What are some applications of strontium oxide?
A10: Strontium oxide finds applications in diverse fields, including:
- Electronics: Used in thermionic cathodes [, , ], transistors, and as a component in oxide-coated cathodes for electron emission. []
- Optics: Used in phosphors for lighting and display technologies. [, ]
- Catalysis: Employed as a heterogeneous catalyst for biodiesel production [] and organic synthesis. []
- Biomedical: Investigated for potential use in bone tissue engineering due to its biocompatibility. [, ]
Q11: How does strontium oxide influence the properties of cement clinker?
A12: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. [] Adding strontium oxide improves the early strength of cement, while incorporating strontium sulfate enhances the long-term strength. [, ]
Q12: How does the addition of strontium oxide affect glass-ceramic glazes?
A13: Adding strontium oxide to glass-ceramic glazes influences the recrystallization process of zirconium silicate, a key component affecting the glaze's properties. [] The addition of SrO modifies the microstructure, leading to a more homogenous distribution of zirconium silicate within the glaze. []
Q13: Can strontium oxide be used in sensors?
A14: Yes, strontium oxide has shown promise in sensing applications. For instance, strontium oxide-modified interdigitated electrodes have been developed for detecting the Squamous Cell Carcinoma antigen (SCC-Ag), a potential biomarker for cervical cancer. []
Q14: What is the environmental impact of strontium oxide?
A15: While strontium oxide itself is not highly toxic, its production and disposal should be managed carefully. Industrial waste like strontium slag, generated during strontium salt production, requires proper handling to minimize environmental risks. []
Q15: Are there any recycling or waste management strategies for strontium oxide?
A16: Research is exploring the use of strontium slag, a by-product of strontium salt production, as a potential source of strontium oxide for various applications. This approach promotes resource efficiency and waste minimization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






